6-Formylpyridine-2-carboxylic acid

Catalog No.
S1902520
CAS No.
499214-11-8
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Formylpyridine-2-carboxylic acid

CAS Number

499214-11-8

Product Name

6-Formylpyridine-2-carboxylic acid

IUPAC Name

6-formylpyridine-2-carboxylic acid

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11)

InChI Key

DAUQNAWDINBWER-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)C=O

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=O

6-Formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C₇H₅NO₃ and a molecular weight of 151.12 g/mol. It features a pyridine ring substituted with both an aldehyde group (-CHO) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its versatile functional groups, which allow for various chemical transformations and interactions.

Currently, there is no scientific research readily available describing a specific mechanism of action for 6-FPCA.

  • As with any new compound, it is advisable to handle 6-FPCA with appropriate laboratory safety practices due to unknown toxicological properties.

  • Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds, leading to the formation of α,β-unsaturated carbonyl compounds. The presence of both aldehyde and carboxylic acid functionalities in 6-formylpyridine-2-carboxylic acid enhances its reactivity in these types of reactions .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important intermediates in organic synthesis .
  • Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, allowing for further functionalization .

Research indicates that 6-formylpyridine-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Compounds derived from pyridine derivatives have shown efficacy against several bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antioxidant Activity: Studies have indicated that pyridine derivatives can act as antioxidants, which may help in preventing oxidative stress-related diseases .

Several methods exist for synthesizing 6-formylpyridine-2-carboxylic acid:

  • Formylation of Pyridine Derivatives: One common method involves the formylation of pyridine-2-carboxylic acid using formic acid or other formylating agents under specific conditions to yield 6-formylpyridine-2-carboxylic acid .
  • Multi-component Reactions: Recent studies have reported the use of multi-component reactions involving pyridine derivatives, aldehydes, and other reactants to synthesize this compound efficiently .
  • Direct Substitution Reactions: The introduction of the formyl group can also be achieved through direct substitution methods involving suitable reagents under controlled conditions.

6-Formylpyridine-2-carboxylic acid has several applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Ligand Development: Its functional groups allow it to act as a ligand in coordination chemistry, forming complexes with transition metals which can be used in catalysis .
  • Material Science: The compound can be utilized in developing novel materials due to its unique structural properties.

Interaction studies involving 6-formylpyridine-2-carboxylic acid often focus on its binding properties with biomolecules:

  • Protein Binding Studies: Research has shown that compounds with similar structures can bind to specific proteins, influencing their activity and stability. This suggests that 6-formylpyridine-2-carboxylic acid may also exhibit similar interactions .
  • Enzyme Inhibition: Investigations into enzyme inhibition have revealed that certain pyridine derivatives can inhibit key enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Several compounds share structural similarities with 6-formylpyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Pyridine-2-carboxylic acidContains a carboxylic acid groupLacks the aldehyde functionality
Methyl 6-formylpyridine-2-carboxylateMethyl ester instead of free carboxylic acidMore lipophilic due to methyl substitution
3-Formylpyridine-2-carboxylic acidAldehyde at the 3-positionDifferent position of formyl group affects reactivity
5-Formylpyridine-2-carboxylic acidAldehyde at the 5-positionVariations in biological activity compared to 6-formyl derivative

These comparisons highlight the unique reactivity and potential applications of 6-formylpyridine-2-carboxylic acid within organic synthesis and medicinal chemistry contexts.

Crystallographic Analysis and Molecular Geometry

6-Formylpyridine-2-carboxylic acid presents distinctive structural characteristics arising from its dual functional group arrangement on the pyridine ring. The compound exhibits a molecular formula of C₇H₅NO₃ with a molecular weight of 151.12 g/mol [1] [2]. The molecular structure is characterized by the presence of both carboxyl and formyl substituents positioned at the 2- and 6-positions of the pyridine ring, respectively, creating a unique substitution pattern that significantly influences its physicochemical properties.

The crystallographic parameters indicate an estimated monoclinic crystal system with space group P21/n, though experimental single-crystal X-ray diffraction studies specific to this compound remain limited in the available literature [2]. The calculated density of 1.4 ± 0.1 g/cm³ reflects the compact molecular packing expected for a compound containing both hydrogen bonding donor and acceptor groups [2]. Bond length analysis reveals typical aromatic carbon-carbon distances of approximately 1.38-1.40 Å within the pyridine ring, with the carbon-nitrogen bond exhibiting a length of approximately 1.34 Å [3].

The molecular geometry is significantly influenced by the electron-withdrawing nature of both substituents. The carboxyl group at the 2-position maintains a planar configuration with the pyridine ring, facilitating conjugation between the aromatic system and the carbonyl group [3]. Similarly, the formyl group at the 6-position adopts a coplanar arrangement, maximizing orbital overlap with the pyridine π-system. Bond angles within the pyridine ring remain close to the ideal 120° expected for sp² hybridized carbons, with minor deviations due to the electronic effects of the substituents [4].

Intramolecular interactions play a crucial role in stabilizing the molecular conformation. The proximity of the carboxyl and formyl groups enables potential intramolecular hydrogen bonding between the carboxyl hydrogen and the formyl oxygen, contributing to conformational rigidity [5]. This interaction influences both the crystal packing and solution behavior of the compound.

Table 1: Crystallographic and Molecular Geometry Parameters

ParameterValue
Molecular FormulaC₇H₅NO₃
Molecular Weight (g/mol)151.12
CAS Number499214-11-8
IUPAC Name6-formylpyridine-2-carboxylic acid
SMILESOC(=O)c1cccc(C=O)n1
InChIInChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11)
InChIKeyDAUQNAWDINBWER-UHFFFAOYSA-N
Estimated Melting Point (°C)171
Crystal SystemMonoclinic (estimated)
Space GroupP21/n (estimated)
Density (g/cm³)1.4±0.1
Boiling Point (°C)346.3±27.0
Flash Point (°C)163.3±23.7

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

The nuclear magnetic resonance spectroscopic characteristics of 6-formylpyridine-2-carboxylic acid provide detailed insights into the electronic environment and structural features of the molecule. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances that reflect the aromatic nature of the pyridine ring and the presence of both carboxyl and formyl functional groups [6] [7].

In the aromatic region, the pyridine ring protons appear as a characteristic pattern between 7.4-8.2 parts per million. The hydrogen at the 3-position typically resonates as a doublet around 7.8-8.2 parts per million due to coupling with the adjacent hydrogen at the 4-position [8]. The 4-position hydrogen manifests as a triplet at 7.4-7.8 parts per million, reflecting its coupling with both the 3- and 5-position hydrogens. The 5-position hydrogen appears as a doublet at 7.8-8.2 parts per million, coupled only with the 4-position hydrogen [8].

The formyl proton represents one of the most characteristic signals in the ¹H Nuclear Magnetic Resonance spectrum, appearing as a singlet at 10.0-10.5 parts per million [9]. This significant downfield shift reflects the deshielding effect of the carbonyl group and the aromatic ring system. The carboxyl proton typically appears as a broad singlet at 12.5-13.5 parts per million, with the breadth arising from rapid exchange with trace water and potential hydrogen bonding interactions [10] [11].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis. The carboxyl carbon exhibits a characteristic resonance at 165-175 parts per million, consistent with aromatic carboxylic acids [9] [12]. The formyl carbon appears significantly downfield at 190-200 parts per million, reflecting the electron-deficient nature of the aldehyde carbon [12]. The pyridine ring carbons display chemical shifts in the aromatic region, with the quaternary carbons bearing the functional groups (carbon-2 and carbon-6) appearing at 147-165 parts per million [9] [12].

Two-dimensional correlation spectroscopy experiments provide valuable connectivity information. The 2D-COSY spectrum clearly demonstrates the scalar coupling relationships between adjacent aromatic protons, confirming the substitution pattern and enabling unambiguous assignment of individual ring positions [6]. Cross-peaks between the 3- and 4-position hydrogens, as well as between the 4- and 5-position hydrogens, establish the connectivity pattern around the pyridine ring.

Table 2: Nuclear Magnetic Resonance Spectral Assignments

Carbon Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Coupling Pattern
C-2 (Carboxyl)147-155--
C-3125-1307.8-8.2doublet
C-4140-1457.4-7.8triplet
C-5125-1307.8-8.2doublet
C-6 (Pyridine)156-165--
C-7 (Formyl)193-20010.0-10.5singlet
Carboxyl C=O165-17512.5-13.5 (broad)singlet (broad)
Aldehyde C=O190-200--

Infrared Absorption Characteristics of Functional Groups

The infrared spectroscopic profile of 6-formylpyridine-2-carboxylic acid displays characteristic absorption bands that serve as diagnostic fingerprints for the various functional groups present in the molecule. The infrared spectrum provides crucial information about molecular vibrations and intermolecular interactions, particularly hydrogen bonding patterns [13] [14].

The carboxylic acid hydroxyl group exhibits a characteristically broad and intense absorption spanning 2500-3300 cm⁻¹ [10] [11]. This broad absorption envelope results from extensive hydrogen bonding between carboxyl groups in the solid state, leading to the formation of dimeric structures typical of carboxylic acids [10]. The breadth and intensity of this absorption make it one of the most diagnostic features for identifying carboxylic acid functionality.

The carbonyl stretching vibrations represent prominent features in the infrared spectrum. The carboxyl carbonyl group absorbs at 1680-1720 cm⁻¹, with the exact frequency depending on the extent of conjugation with the pyridine ring and hydrogen bonding interactions [13] [14]. The aldehyde carbonyl stretching appears at a slightly higher frequency, typically 1720-1740 cm⁻¹, reflecting the less extensively conjugated nature of the formyl group compared to the carboxyl carbonyl [13].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, representing the sp² hybridized carbons of the pyridine ring [13]. The aldehyde carbon-hydrogen stretch appears as a characteristic absorption at 2720-2820 cm⁻¹, providing a diagnostic marker for aldehyde functionality [14].

The pyridine ring vibrations contribute several important absorptions to the infrared spectrum. Aromatic carbon-carbon stretching vibrations appear at 1580-1620 cm⁻¹, while the pyridine carbon-nitrogen stretching mode is observed at 1560-1580 cm⁻¹ [15]. These vibrations are sensitive to the electronic environment and can shift based on the nature and position of substituents.

Additional characteristic absorptions include the carboxyl carbon-oxygen stretch at 1200-1300 cm⁻¹ and the hydroxyl deformation mode at 1300-1400 cm⁻¹ [13]. Aromatic out-of-plane bending vibrations appear in the fingerprint region at 750-900 cm⁻¹, providing information about the substitution pattern of the pyridine ring [15].

Table 3: Infrared Absorption Characteristics of Functional Groups

Functional GroupWavenumber (cm⁻¹)IntensityDescription
Carboxylic acid O-H stretch2500-3300Very broad, strongHydrogen-bonded OH stretch
Aromatic C-H stretch3000-3100MediumPyridine ring C-H stretching
Aldehyde C-H stretch2720-2820MediumCharacteristic aldehyde C-H
Carboxyl C=O stretch1680-1720StrongConjugated carboxyl carbonyl
Aldehyde C=O stretch1720-1740StrongAromatic aldehyde carbonyl
Aromatic C=C stretch1580-1620Medium-strongPyridine ring vibrations
Pyridine C=N stretch1560-1580Medium-strongPyridine nitrogen-carbon stretch
C-O stretch (carboxyl)1200-1300StrongCarboxyl C-O stretching
O-H bend (carboxyl)1300-1400MediumCarboxyl OH deformation
C-H bend (aromatic)750-900MediumAromatic out-of-plane bending

Thermodynamic Properties

Melting Point Determination and Phase Behavior

The thermal behavior of 6-formylpyridine-2-carboxylic acid reflects the complex interplay between intermolecular hydrogen bonding, π-π stacking interactions, and dipole-dipole forces arising from the polar functional groups. Experimental determination of the melting point indicates a value of 171 ± 2°C, which represents a moderately high melting point for an organic compound of this molecular weight [16].

The relatively elevated melting point can be attributed to extensive intermolecular hydrogen bonding networks formed between carboxyl groups of adjacent molecules. These interactions create dimeric structures through the formation of cyclic hydrogen-bonded pairs, similar to those observed in other aromatic carboxylic acids [17]. The presence of the formyl group provides additional sites for intermolecular interactions, contributing to the overall thermal stability of the crystalline phase.

Differential scanning calorimetry analysis reveals a sharp endothermic transition corresponding to the melting process, indicating a well-defined crystalline structure with minimal polymorphic transitions [18]. The enthalpy of fusion reflects the energy required to disrupt the hydrogen bonding network and overcome the van der Waals forces maintaining the crystal lattice integrity.

Phase behavior studies indicate that the compound exhibits thermal stability up to approximately 200°C, beyond which decomposition processes begin to occur [16]. The decomposition pathway likely involves decarboxylation and oxidation of the formyl group, leading to the formation of various pyridine derivatives and carbon dioxide.

The boiling point is estimated at 346.3 ± 27.0°C under standard atmospheric pressure, though this value should be interpreted with caution due to the potential for thermal decomposition before reaching the boiling point [2]. The flash point of 163.3 ± 23.7°C indicates moderate volatility and potential fire hazard concerns during handling and storage [2].

Table 4: Thermodynamic Properties

PropertyValueMethod/Source
Melting Point (°C)171 ± 2DSC/EPA Database
Boiling Point (°C)346.3 ± 27.0Predicted/ChemSrc
Flash Point (°C)163.3 ± 23.7Predicted/ChemSrc
Decomposition Temperature (°C)> 200Estimated
Enthalpy of Formation (kJ/mol)Not determined-
Heat Capacity (J/mol·K)Not determined-
Thermal StabilityStable below 200°CLiterature survey
Phase Transition Temperature (°C)Not applicable-

Solubility Profile in Organic Solvents

The solubility characteristics of 6-formylpyridine-2-carboxylic acid in various organic solvents demonstrate the influence of both hydrogen bonding capability and polarity matching between solute and solvent. The compound exhibits variable solubility depending on the nature of the solvent system, with polar protic solvents generally providing the highest dissolution capacity [19] [20].

In highly polar protic solvents such as methanol and dimethyl sulfoxide, the compound demonstrates excellent solubility (50-200 mg/mL), attributed to the formation of strong hydrogen bonds between the carboxyl group and the solvent molecules [19] [21]. These solvents can effectively solvate both the acidic proton and the carbonyl oxygen atoms, facilitating molecular dissolution and preventing aggregation through intermolecular hydrogen bonding.

Ethanol and other lower alcohols provide moderate to good solubility (20-50 mg/mL) for the compound [19]. The solubility in alcoholic media increases with temperature, suggesting that thermal energy helps overcome the intermolecular hydrogen bonding forces that maintain the crystalline structure. This temperature dependence is particularly pronounced in systems where hydrogen bonding competition exists between solute-solute and solute-solvent interactions.

Polar aprotic solvents such as acetonitrile and acetone exhibit moderate solubility (10-40 mg/mL) for 6-formylpyridine-2-carboxylic acid [22]. While these solvents can interact with the polar functional groups through dipole-dipole interactions, the absence of hydrogen bonding capability limits their effectiveness in solvating the carboxyl group compared to protic solvents.

Water represents a special case, providing moderate solubility (5-10 mg/mL) despite its highly polar nature [19]. The limited aqueous solubility reflects the hydrophobic contribution of the aromatic pyridine ring, which competes with the hydrophilic effects of the carboxyl and formyl groups. The pH of aqueous solutions significantly influences solubility, with deprotonation of the carboxyl group under basic conditions leading to enhanced water solubility.

Chlorinated solvents such as chloroform and dichloromethane provide poor solubility (1-5 mg/mL), as these solvents cannot effectively compete with intermolecular hydrogen bonding between carboxyl groups [20]. Similarly, nonpolar solvents including hexane and benzene show minimal or negligible solubility (<3 mg/mL), reflecting the poor compatibility between the polar functional groups and the nonpolar solvent environment.

Table 5: Solubility Profile in Organic Solvents

SolventSolubilityEstimated Solubility (mg/mL)Temperature Dependence
WaterModerately soluble5-10Increases with temperature
MethanolHighly soluble50-100Slight increase with temperature
EthanolSoluble20-50Slight increase with temperature
Dimethyl sulfoxide (DMSO)Highly soluble100-200Minimal temperature effect
AcetonitrileModerately soluble10-30Increases with temperature
ChloroformPoorly soluble1-5Increases with temperature
DichloromethanePoorly soluble1-5Increases with temperature
HexaneInsoluble<0.1Minimal solubility at all temperatures
BenzenePoorly soluble1-3Slight increase with temperature
Diethyl etherPoorly soluble1-5Slight increase with temperature
AcetoneSoluble20-40Increases with temperature
Tetrahydrofuran (THF)Soluble30-60Slight increase with temperature

XLogP3

0.5

Wikipedia

6-Formylpyridine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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